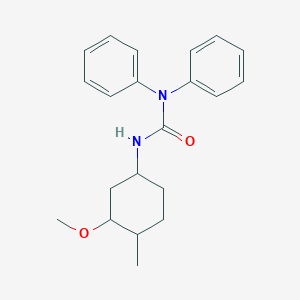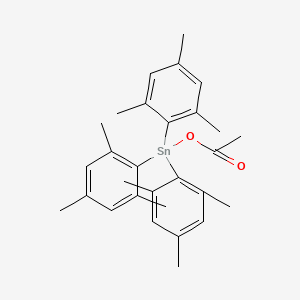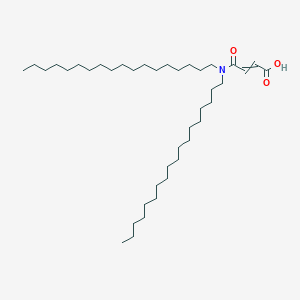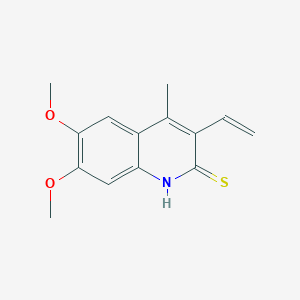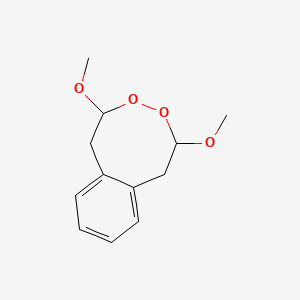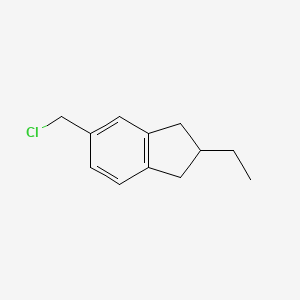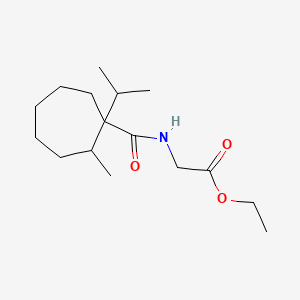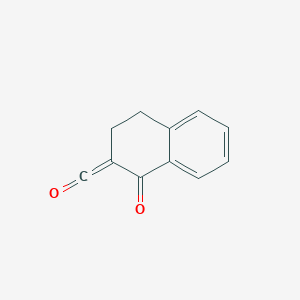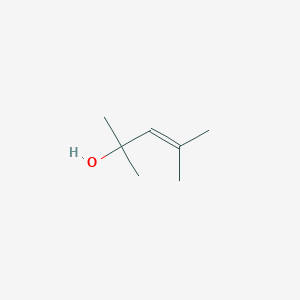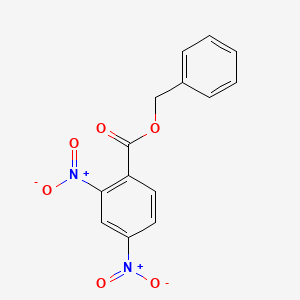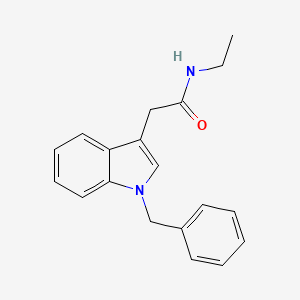![molecular formula C15H16N4O3 B14621993 Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide CAS No. 58668-93-2](/img/structure/B14621993.png)
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as cofactors in enzymatic reactions and as pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a cofactor in enzymatic reactions.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme cofactor, facilitating redox reactions. The compound’s structure allows it to participate in electron transfer processes, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pterin: 2-amino-4(3H)-pteridinone.
Lumazine: 2,4(1H,3H)-pteridinedione.
Uniqueness
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and methyl groups, along with the 5-oxide functionality, differentiate it from other pteridine derivatives and contribute to its specific reactivity and applications.
Properties
CAS No. |
58668-93-2 |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
10-butyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-4-9-18-10-7-5-6-8-11(10)19(22)12-13(18)16-15(21)17(2)14(12)20/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
OWLBEOOIIFKXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2[N+](=C3C1=NC(=O)N(C3=O)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


